molecular formula C15H17ClN2O4S3 B2688056 5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide CAS No. 955252-33-2

5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2688056
CAS No.: 955252-33-2
M. Wt: 420.94
InChI Key: WUCZKPHNMHOHOA-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is an organic compound notable for its unique molecular structure and potential applications in various scientific fields, including medicinal chemistry and pharmaceuticals. Its complex structure comprises a thiophene ring fused with other heteroatoms, making it an intriguing subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide typically involves several key steps:

  • Formation of the Tetrahydroisoquinoline Core: : This step usually involves the cyclization of appropriate precursors under acidic or basic conditions.

  • Introduction of the Thiophene Ring: : This step might involve a cross-coupling reaction such as a Suzuki or Stille coupling, utilizing palladium as a catalyst.

  • Chlorination and Sulfonamide Formation: : Chlorination is typically achieved using reagents like thionyl chloride (SOCl2), and the sulfonamide group can be introduced via sulfonyl chloride precursors.

Industrial Production Methods

On an industrial scale, the process would be optimized for cost-efficiency, scalability, and safety. This may include:

  • Continuous flow reactors for better control of reaction parameters.

  • Green chemistry approaches to minimize waste and use eco-friendly solvents.

  • High-throughput screening for efficient catalyst and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : Reductive conditions may lead to the reduction of the nitro groups or other reducible functionalities within the molecule.

  • Substitution: : This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: : Halogens (Cl2, Br2), organometallics (RMgX, RLi).

Major Products

The major products formed from these reactions vary based on the reaction type but typically include:

  • Sulfoxides and sulfones (from oxidation).

  • Reduced amines and hydrocarbons (from reduction).

  • Substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : The compound serves as a building block for the synthesis of more complex molecules.

  • Catalysis: : It can act as a ligand in catalytic processes.

Biology

  • Biochemical Probes: : Used to study enzyme interactions due to its unique binding properties.

Medicine

  • Drug Development:

  • Diagnostics: : Used in the synthesis of diagnostic agents.

Industry

  • Materials Science: : Utilized in the design of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, for instance, it may interact with enzymes or receptors, modulating their activity. The molecule may fit into enzyme active sites or receptor binding pockets, thus influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

  • 5-bromo-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Uniqueness

The uniqueness of 5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide lies in its distinct combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, or stability, making it a valuable compound for targeted research and application development.

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Properties

IUPAC Name

5-chloro-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4S3/c1-2-24(19,20)18-8-7-11-3-4-13(9-12(11)10-18)17-25(21,22)15-6-5-14(16)23-15/h3-6,9,17H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCZKPHNMHOHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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